Astrofloxacina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

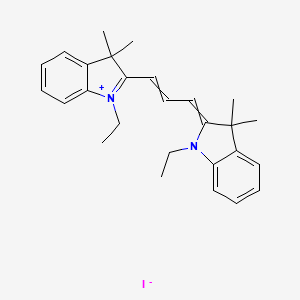

Astrophloxine is a chemical compound with the molecular formula C27H33IN2 . It has an average mass of 512.469 Da and a monoisotopic mass of 512.168823 Da . It is also known by other names such as 1,1’-Diethyl-3,3,3’,3’-tetramethylindocarbocyanine iodide .

Molecular Structure Analysis

Astrophloxine’s molecular structure consists of 27 carbon atoms, 33 hydrogen atoms, 2 nitrogen atoms, and 1 iodine atom . The exact arrangement of these atoms contributes to the unique properties of Astrophloxine. However, detailed structural analysis would require advanced techniques like X-ray crystallography or NMR spectroscopy.

Aplicaciones Científicas De Investigación

Investigación de Fullerenos

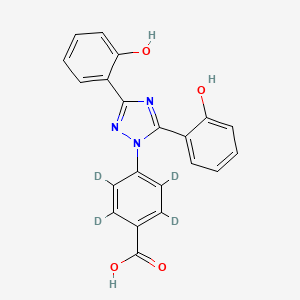

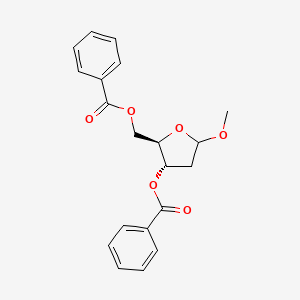

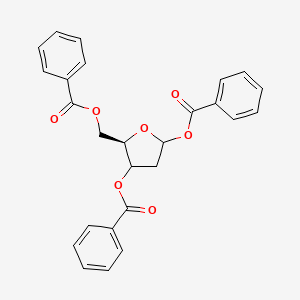

Astrofloxacina se ha utilizado en el estudio de fullerenos. Se ha utilizado para obtener sales de aniones radicales de fullerenos a través de la reacción con un colorante catiónico {svg_1}. Esta investigación ha llevado a la comprensión de la supresión de la dimerización de C60˙− mediante la apilación π {svg_2}.

Estudios de Fluorescencia

This compound es un compuesto fluorescente que pertenece a la familia de los xantilios. Se puede utilizar en estudios de fluorescencia para observar varios fenómenos biológicos y químicos.

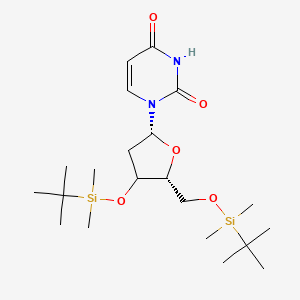

Grabaciones de Voltaje de Membrana

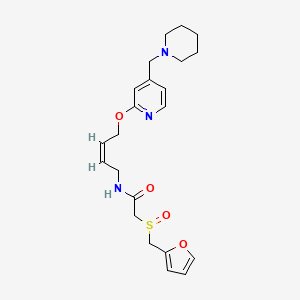

El perclorato de 1,1’-Dioctadecil-3,3,3’,3’-tetrametilindocarbocionina, un compuesto similar a this compound, es un colorante lipofílico utilizado principalmente para grabaciones ópticas de voltaje de membrana {svg_3}.

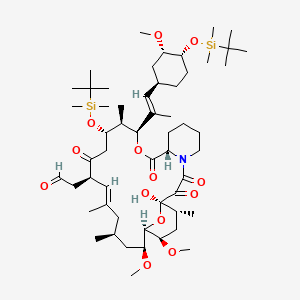

Estudios de Fluidez de Membrana

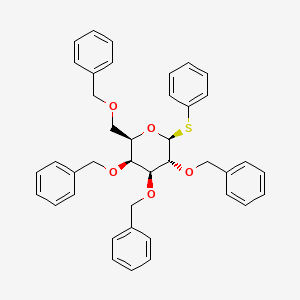

Este compuesto también se utiliza para estudios de fluidez de membrana {svg_4}. Ayuda a comprender la dinámica y las propiedades de las membranas biológicas.

Tinción de Neuronas

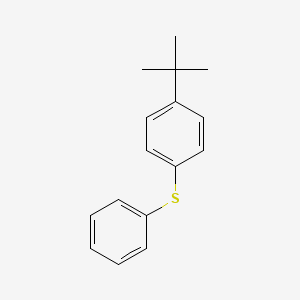

El compuesto es útil para teñir neuronas porque la tinción es relativamente no tóxica para los cuerpos celulares y el colorante se retiene en las neuronas {svg_5}.

Interacciones de Células del Virus de la Hepatitis C (VHC)

Se puede utilizar para estudiar las interacciones de células del VHC en el proceso de entrada del VHC {svg_6}.

Mecanismo De Acción

Target of Action

Astrophloxine’s primary targets are antiparallel dimers . These are specific arrangements of molecules where two identical molecules are paired such that their structures are parallel but oriented in opposite directions. In the context of Astrophloxine, it has been found to target antiparallel dimers of aggregated Aβ in brain tissue and cerebrospinal fluid samples of Alzheimer’s disease (AD) mice .

Mode of Action

Astrophloxine interacts with its targets, the antiparallel dimers, by binding to them . This binding is stronger with Aβ dimers than with Aβ monomers

Biochemical Pathways

Given its ability to bind to aggregated aβ, it is likely involved in the biochemical pathways related toamyloidogenesis , which is the production and deposition of insoluble proteins .

Result of Action

The binding of Astrophloxine to antiparallel dimers allows it to be used as a fluorescent imaging probe . It can detect aggregated Aβ in brain tissue and cerebrospinal fluid samples of Alzheimer’s disease (AD) mice . This suggests that Astrophloxine could potentially be used in the diagnosis or study of AD.

Análisis Bioquímico

Biochemical Properties

Astrophloxine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it has been found to target antiparallel dimers

Cellular Effects

Astrophloxine has been observed to have effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been suggested that Astrophloxine may be beneficial in identifying changes in the microenvironment surrounding the cell membrane .

Molecular Mechanism

Astrophloxine exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

1-ethyl-2-[3-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N2.HI/c1-7-28-22-16-11-9-14-20(22)26(3,4)24(28)18-13-19-25-27(5,6)21-15-10-12-17-23(21)29(25)8-2;/h9-19H,7-8H2,1-6H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRNGKUSEZTBMB-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CC)(C)C.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14696-39-0 |

Source

|

| Record name | 1,1'-Diethyl-3,3,3',3'-tetramethylindocarbocyanine Iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does Astrophloxine interact with amyloid-beta (Aβ) aggregates? What are the downstream effects of this interaction?

A1: Astrophloxine exhibits a high binding affinity for aggregated Aβ, enabling its use as a fluorescent probe for detecting these aggregates in biological samples. [] While the exact binding mechanism isn't fully detailed in the provided research, it suggests that Astrophloxine doesn't disrupt pre-existing Aβ plaques. Instead, its binding allows for visualization and detection of these aggregates, potentially aiding in the diagnosis and study of Alzheimer's disease. []

Q2: Can you describe the self-assembly properties of Astrophloxine and how they are influenced by temperature?

A2: Astrophloxine molecules can self-assemble into hydrogel fibers through π-π interactions. [] This process is temperature-dependent, with the hydrogel structure forming below a melting temperature of 44°C. Above this temperature, the structure destabilizes, leading to a loss of fluorescence and hydrogel properties. Interestingly, this process is reversible; upon cooling, the molecules reassemble, restoring both the structure and fluorescence. [] This thermoresponsive behavior highlights Astrophloxine's potential for applications requiring stimuli-responsive materials.

Q3: What is the significance of Astrophloxine's ability to form radical anion salts with fullerenes?

A3: Astrophloxine can form radical anion salts with fullerenes like C60 and C70. [] In these salts, Astrophloxine acts as a cation, while the fullerenes become negatively charged. The research highlights that π-stacking interactions between Astrophloxine and the fullerenes can influence the dimerization of C60 radical anions. [] This finding provides insights into controlling fullerene aggregation and opens up possibilities for developing novel materials with unique electronic and optical properties.

Q4: What analytical techniques are commonly employed to characterize Astrophloxine and its interactions?

A4: Several techniques are used to study Astrophloxine, including:

- UV-Vis Absorbance and Fluorescence Spectroscopy: These techniques are crucial for analyzing Astrophloxine's optical properties, including its ability to fluoresce upon binding to targets like Aβ aggregates. [, ]

- Calorimetric Profiles: These provide information about the thermal transitions and stability of Astrophloxine-based systems, such as its self-assembled hydrogel. []

- Rheology: This technique helps assess the flow and deformation properties of materials, providing insights into the viscoelastic behavior of Astrophloxine hydrogels. []

- Microscopy (SEM and TEM): Electron microscopy techniques are employed to visualize the morphology and size of Astrophloxine assemblies, such as the fibers formed through self-assembly or ionic interactions. []

- X-Ray Diffraction: This technique provides structural information about Astrophloxine in its different forms, helping researchers understand its arrangement at a molecular level. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate](/img/structure/B1141187.png)

![19-amino-9,13-dihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaene-3,20,22-trione](/img/structure/B1141203.png)